molecular formula C20H17BrClNO2 B2748279 1-[2-((4-Bromophenyl){[(cyclopropylcarbonyl)oxy]imino}methyl)cyclopropyl]-4-chlorobenzene CAS No. 338415-60-4

1-[2-((4-Bromophenyl){[(cyclopropylcarbonyl)oxy]imino}methyl)cyclopropyl]-4-chlorobenzene

Cat. No. B2748279
CAS RN: 338415-60-4
M. Wt: 418.72
InChI Key: XKQSPHMBCFUQNJ-FCDQGJHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[2-((4-Bromophenyl){[(cyclopropylcarbonyl)oxy]imino}methyl)cyclopropyl]-4-chlorobenzene” is a complex organic molecule. It contains several functional groups including a bromophenyl group, a cyclopropylcarbonyl group, an imino group, and a chlorobenzene group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and cyclic structures. The cyclopropyl groups would add a degree of strain to the molecule, potentially affecting its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine and chlorine atoms, which are both electron-withdrawing groups. The imino group could potentially participate in reactions involving the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of halogens might increase the compound’s density and boiling point compared to similar hydrocarbons .

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Methods and Novel Compounds : Research on bromophenyl compounds, cyclopropyl derivatives, and chlorobenzene focuses on synthesizing novel organic compounds, exploring different synthetic pathways, and characterizing the newly formed compounds. For example, the development of new polythiophenes with azobenzene units or Schiff bases derived from bromosalicylaldehyde demonstrates the variety of synthetic approaches and the potential for creating materials with specific properties (Pié & Marnett, 1988) (Grivani et al., 2013).

  • Catalysis and Reaction Mechanisms : Studies also explore catalytic processes and reaction mechanisms involving bromophenyl and chlorobenzene compounds. These investigations can lead to a better understanding of chemical reactivity and the development of more efficient synthetic methods. For instance, reactions of bromobenzene and chlorobenzene with methyl acrylate using palladium catalysts highlight the heterogeneous and homogeneous aspects of catalysis (Zhao & Arai, 2004).

  • Material Properties and Applications : The synthesis of compounds like polythiophenes bearing oligo(ethylene glycol) segments and azobenzene units showcases the pursuit of materials with specific thermal, optical, and electrochemical properties. These materials are of interest for applications in electronics, photonics, and as functional materials in various technological areas (Tapia et al., 2010).

Environmental and Health Implications

  • By-Products Formation and Ecological Impact : Research into the transformation products of organic compounds under different conditions, such as chlorination disinfection processes, sheds light on potential environmental and health risks. The formation of chlorinated by-products, including benzoquinones and polycyclic aromatic hydrocarbons, from UV filters like 2,4-dihydroxybenzophenone in swimming pool water, highlights the importance of understanding these processes for environmental safety and public health (Sun et al., 2019).

Mechanism of Action

Target of Action

The primary target of this compound is Squalene–hopene cyclase . This enzyme plays a crucial role in the biosynthesis of hopanoids, which are pentacyclic triterpenoids and are among the most abundant natural products on earth.

Mode of Action

It is believed to interact with its target, squalene–hopene cyclase, and potentially inhibit its function . The inhibition of this enzyme could lead to a disruption in the biosynthesis of hopanoids.

Biochemical Pathways

The affected pathway is the hopanoid biosynthesis pathway . Hopanoids are involved in the formation of bacterial cell membranes. By inhibiting Squalene–hopene cyclase, the compound could disrupt the integrity of these membranes, leading to potential downstream effects on bacterial growth and survival .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its potential inhibitory effect on Squalene–hopene cyclase. This could lead to a disruption in the biosynthesis of hopanoids, potentially affecting the integrity of bacterial cell membranes and impacting bacterial growth and survival .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be of interest in fields such as medicinal chemistry or materials science .

properties

IUPAC Name

[(Z)-[(4-bromophenyl)-[2-(4-chlorophenyl)cyclopropyl]methylidene]amino] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrClNO2/c21-15-7-3-13(4-8-15)19(23-25-20(24)14-1-2-14)18-11-17(18)12-5-9-16(22)10-6-12/h3-10,14,17-18H,1-2,11H2/b23-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQSPHMBCFUQNJ-FCDQGJHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)ON=C(C2CC2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(=O)O/N=C(/C2CC2C3=CC=C(C=C3)Cl)\C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.